AP-III-a4
Descripción general
Descripción
AP-III-a4, also known as ENOblock, is a non-substrate analogue enolase inhibitor . It has an IC50 of 0.576 µM . It can be used for the research of cancer and diabetes .
Molecular Structure Analysis
The molecular formula of AP-III-a4 is C31H43FN8O3 . The molecular weight is 594.72 .Chemical Reactions Analysis
AP-III-a4 directly binds to enolase and inhibits its activity . It inhibits cancer cell migration and invasion, induces cancer cell apoptosis . It can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .Physical And Chemical Properties Analysis
AP-III-a4 is a solid substance . It is soluble in DMSO . It should be stored at 2-8°C, protected from light .Aplicaciones Científicas De Investigación
Head and Neck Squamous Cell Carcinoma (HNSCC)
- Field : Oncology
- Application : AP-III-a4 is used as an ENO inhibitor in the treatment of HNSCC . ENO2, a crucial glycolytic enzyme, is highly expressed in HNSCC tissues and plays various functions in diverse cellular processes unrelated to glycolysis .
- Methods : The therapeutic efficacy of AP-III-a4 was evaluated using an animal study . Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays .
- Results : Treatment with AP-III-a4 significantly induced HNSCC remission in a preclinical mouse model .
Bladder Cancer
- Field : Oncology
- Application : AP-III-a4 directly binds to ENO1 and represses its catalytic activity, thereby prohibiting tumor cell survival without cytotoxicity to normal cells .
- Methods : The expression of ENO1 was validated in bladder cancer cell lines and tissue samples by western blotting and immunohistochemistry .
- Results : ENO1 depletion inhibited cancer cell aggressiveness .
Gastric Cancer
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in gastric cancer .
Oral Squamous Cell Carcinoma (OSCC)
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
- Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
- Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .
Mammary Tumor Cells
- Field : Oncology
- Application : AP-III-a4, an inhibitor of Eno1, suppresses the inhibitory effect of β-catenin-overexpressing iTS CM on the migration and invasion of mammary tumor cells .
Mediation of PKM2-dependent Glycolytic and Non-glycolytic Pathways
- Field : Oncology
- Application : AP-III-a4 inhibits cell proliferation and glucose metabolism in HNSCC cells through suppressing ENO2-mediated downstream signaling .
- Methods : Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays . Metabolic changes were assessed by intracellular levels of ATP and glucose .
- Results : ENO2 is required for HNSCC cell proliferation and glycolysis, which, surprisingly, is partially achieved by controlling PKM2 protein stability and its nuclear translocation . Treatment with the ENO inhibitor AP-III-a4 significantly induces HNSCC remission in a preclinical mouse model .
Oral Squamous Cell Carcinoma (OSCC)
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
- Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
- Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .
Mammary Tumor Cells
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYITHKOHMLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AP-III-a4 |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.